6-Chloro-5-fluoro-1h-indole-3-carboxylic acid 6-Chloro-5-fluoro-1h-indole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 920023-30-9
VCID: VC3248852
InChI: InChI=1S/C9H5ClFNO2/c10-6-2-8-4(1-7(6)11)5(3-12-8)9(13)14/h1-3,12H,(H,13,14)
SMILES: C1=C2C(=CC(=C1F)Cl)NC=C2C(=O)O
Molecular Formula: C9H5ClFNO2
Molecular Weight: 213.59 g/mol

6-Chloro-5-fluoro-1h-indole-3-carboxylic acid

CAS No.: 920023-30-9

Cat. No.: VC3248852

Molecular Formula: C9H5ClFNO2

Molecular Weight: 213.59 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-5-fluoro-1h-indole-3-carboxylic acid - 920023-30-9

Specification

CAS No. 920023-30-9
Molecular Formula C9H5ClFNO2
Molecular Weight 213.59 g/mol
IUPAC Name 6-chloro-5-fluoro-1H-indole-3-carboxylic acid
Standard InChI InChI=1S/C9H5ClFNO2/c10-6-2-8-4(1-7(6)11)5(3-12-8)9(13)14/h1-3,12H,(H,13,14)
Standard InChI Key BYZWQWXXUXTWSQ-UHFFFAOYSA-N
SMILES C1=C2C(=CC(=C1F)Cl)NC=C2C(=O)O
Canonical SMILES C1=C2C(=CC(=C1F)Cl)NC=C2C(=O)O

Introduction

6-Chloro-5-fluoro-1H-indole-3-carboxylic acid is a synthetic organic compound belonging to the indole family, which is widely studied for its potential applications in pharmaceuticals and chemical synthesis. This compound is characterized by its molecular formula, C₉H₅ClFNO₂, and molecular weight of 213.59 g/mol . The IUPAC name is 6-chloro-5-fluoro-1H-indole-3-carboxylic acid, and its CAS number is 920023-30-9 .

Hydrogen Bonding

This compound has 2 hydrogen bond donor counts and 3 hydrogen bond acceptor counts, which are crucial for understanding its potential interactions in biological systems .

Research Findings

Research on indole derivatives, including 6-chloro-5-fluoro-1H-indole-3-carboxylic acid, often focuses on their biological activities and potential therapeutic applications. For instance, indole-3-carboxylic acid derivatives have been studied as direct activators of adenosine monophosphate-activated protein kinase (AMPK), which plays a significant role in energy metabolism .

Pharmaceutical Applications

  • AMPK Activation: Studies have shown that certain indole-3-carboxylic acid derivatives can activate AMPK, making them potential candidates for treating metabolic disorders .

  • Biological Activity: The presence of halogen substituents like chlorine and fluorine can enhance the compound's biological activity, making it a candidate for further drug development.

Chemical Synthesis

6-Chloro-5-fluoro-1H-indole-3-carboxylic acid can serve as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Table 2: Comparison with Related Compounds

CompoundMolecular FormulaMolecular Weight
6-Chloro-5-fluoro-1H-indole-3-carboxylic acidC₉H₅ClFNO₂213.59 g/mol
5-Fluoro-1H-indole-3-carboxylic acidC₉H₆FNO₂181.15 g/mol
6-Chloro-5-fluoro-1H-indazoleC₇H₄ClFN₂170.57 g/mol

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